"1,4-Thiazepane 1,1-dioxide hydrochloride" physical properties
"1,4-Thiazepane 1,1-dioxide hydrochloride" physical properties
An In-depth Technical Guide to the Physical Properties of 1,4-Thiazepane 1,1-dioxide hydrochloride
Introduction
1,4-Thiazepane 1,1-dioxide hydrochloride is a heterocyclic compound belonging to the thiazepine class of molecules. The seven-membered ring containing both nitrogen and sulfur atoms makes it a valuable scaffold in medicinal chemistry and drug development. Thiazepine derivatives have been explored for a range of biological activities, underscoring the importance of understanding the fundamental physicochemical properties of building blocks like this one.[1][2][3][4] The addition of the 1,1-dioxide and hydrochloride salt moieties significantly influences key properties such as solubility and stability, which are critical considerations for any research or development application.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the core physical properties of 1,4-Thiazepane 1,1-dioxide hydrochloride. It moves beyond a simple data sheet to explain the causality behind the experimental determination of these properties, offering field-proven insights into their significance and application.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers ensure consistency and reproducibility in research.
| Property | Value | Source |
| CAS Number | 595597-04-9 | [5][6][] |
| Molecular Formula | C₅H₁₂ClNO₂S | [5] |
| Molecular Weight | 185.67 g/mol | [5][6][] |
| IUPAC Name | 1,4-thiazepane 1,1-dioxide;hydrochloride | [] |
| SMILES | C1CNCCS(=O)(=O)C1.Cl | [] |
| Purity | ≥95-98% (Varies by supplier) | [5][6] |
Spectroscopic and Crystallographic Profile
While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectroscopic characteristics. These analytical techniques are essential for confirming the identity and purity of the material.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (-CH₂) groups of the thiazepane ring. The protons adjacent to the nitrogen and the sulfone group will be shifted downfield due to the electron-withdrawing effects of these functionalities.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the heterocyclic ring. The carbons bonded to the heteroatoms (N, S) will appear at characteristic chemical shifts.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The analysis would aim to detect the molecular ion for the free base (C₅H₁₁NO₂S) at a calculated m/z.[8]
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Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong absorption bands characteristic of the sulfone (O=S=O) group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. The N-H stretch of the protonated amine (as a hydrochloride salt) would also be a prominent feature.
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X-Ray Crystallography : For related thiazepine derivatives, single-crystal X-ray diffraction has been used to unequivocally determine their three-dimensional structure and stereochemistry.[1][8] This technique provides invaluable information on bond lengths, angles, and crystal packing, which can influence properties like melting point and solubility.
Solubility and Partition Coefficient
These properties are paramount in drug development, influencing everything from formulation to bioavailability.
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Solubility : As a hydrochloride salt, 1,4-Thiazepane 1,1-dioxide hydrochloride is expected to exhibit good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in nonpolar organic solvents is likely to be limited. The presence of the sulfone group, a hydrogen bond acceptor, further contributes to its affinity for polar media.
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Partition Coefficient (LogP) : The partition coefficient is a measure of a compound's lipophilicity. A computed LogP value of -0.1837 suggests that the compound is hydrophilic, favoring partitioning into an aqueous phase over an organic phase.[5] This is consistent with its salt form and the presence of polar functional groups.
Methodologies for Physical Property Determination
To ensure data integrity, standardized and validated methods must be employed. The following section details the protocols for determining the key physical properties discussed.
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive characterization of a chemical entity.
Experimental Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
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Causality : The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure substance, while a broad range suggests impurities. DSC is superior to traditional methods as it also reveals other thermal events like decomposition or phase transitions.
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Methodology :
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Calibrate the DSC instrument using certified standards (e.g., indium).
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Accurately weigh 1-3 mg of 1,4-Thiazepane 1,1-dioxide hydrochloride into an aluminum DSC pan.
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Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.
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Place both pans into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event.
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Experimental Protocol 2: Thermodynamic Solubility Assessment
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Causality : This "gold standard" method determines the equilibrium solubility, a true measure of a compound's solubility in a given solvent system, which is essential for developing formulations and predicting absorption.
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Methodology :
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Add an excess amount of the compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, filter the sample through a 0.45 µm filter to remove undissolved solids.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The resulting concentration is reported as the equilibrium solubility (e.g., in mg/mL or µM).
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Logical Interrelation of Physical Properties
Caption: Interdependence of physical properties in drug development.
Safety, Handling, and Storage
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Storage : The compound should be stored at room temperature in a cool, dry place to prevent degradation.[5]
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Handling : While specific toxicity data is limited, standard laboratory practices should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Some suppliers classify this material as hazardous for shipping, indicating that care should be taken during handling.[5]
Conclusion
1,4-Thiazepane 1,1-dioxide hydrochloride is a hydrophilic, polar molecule whose properties are defined by its heterocyclic core, sulfone group, and hydrochloride salt form. A thorough characterization of its physical properties, including melting point, solubility, and spectroscopic identity, is a non-negotiable first step for its use in any research or drug development context. The methodologies outlined in this guide represent a systematic and scientifically rigorous approach to generating the reliable data needed to advance chemical and pharmaceutical research.
References
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ChemUniverse. (n.d.). 1,4-THIAZEPANE 1,1-DIOXIDE HYDROCHLORIDE. Retrieved from [Link]
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Fehér, B., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7293. Retrieved from [Link]
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PubChem. (n.d.). (5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. Scientific Reports, 11(1), 16675. Retrieved from [Link]
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MDPI. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
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PubChem. (n.d.). 4H-1,4-thiazine 1,1-dioxide. Retrieved from [Link]
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PubChemLite. (n.d.). 1,4-thiazepane-1,1-dione hydrochloride. Retrieved from [Link]
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PubMed. (2018). Synthesis of 1,4-Thiazepines. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines with Diazoesters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
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MDPI. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [Link]
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